molecular formula C13H18N2 B1674765 Lerimazoline CAS No. 54765-26-3

Lerimazoline

Cat. No.: B1674765
CAS No.: 54765-26-3
M. Wt: 202.3 g/mol
InChI Key: DUHARNKZLBMPBS-UHFFFAOYSA-N
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Description

Lerimazoline is a chemical compound of significant interest in pharmacological research, with the molecular formula C13H18N2. It is recognized as a congener of other imidazoline derivatives like oxymetazoline and xylometazoline and has been used in combination with phenylephrine in nasal decongestant preparations . Its primary research value lies in its complex and dual-acting vasoactive properties. Investigations on isolated rat aortic rings reveal that this compound's effect is concentration-dependent: at lower concentrations (10−7 M), it tends to potentiate the contractile activity of phenylephrine, while at higher concentrations (10−4 M and above), it unexpectedly induces a profound relaxation of phenylephrine-precontracted vessels . The mechanism behind this intriguing attenuating effect appears to involve the potentiation of Nitric Oxide (NO) activity and the activation of potassium (K+) channels, as the relaxation is reversed by an NOS inhibitor and a non-specific K+ channel blocker . Furthermore, studies suggest that this compound possesses a substantial affinity for various serotonin (5-HT) receptors, including the 5-HT1A and 5-HT1D subtypes, and its suppressive effect on phenylephrine contraction can be reversed by a non-selective 5-HT receptor antagonist, indicating the activation of methiothepin-sensitive receptors (possibly the 5-HT2B subtype) is part of its action . This unique pharmacological profile, positioning it as an 'atypical decongestant,' makes this compound a valuable compound for researching novel mechanisms to overcome limitations of conventional decongestants, such as rebound congestion (rhinitis medicamentosa) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

54765-26-3

Molecular Formula

C13H18N2

Molecular Weight

202.3 g/mol

IUPAC Name

2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H18N2/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13/h6-7H,4-5,8H2,1-3H3,(H,14,15)

InChI Key

DUHARNKZLBMPBS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CC2=NCCN2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=NCCN2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-Pyridinecarboxamide, 2-chloro-N-(tetrahydro-2-oxo-3-thienyl)-
homocysteine-thiolactone-2-chloronicotinamide
ST 71
ST-71
ST71

Origin of Product

United States

Scientific Research Applications

Pharmacological Effects

Lerimazoline's pharmacological effects have been studied primarily through its contractile activity in isolated vascular tissues. Research indicates that this compound induces concentration-dependent contractions in rat thoracic aorta and other vascular preparations. The maximum contraction observed ranges between 40% and 55% of the contraction induced by phenylephrine, a potent α1-adrenergic agonist .

Binding Affinity Studies

The binding affinities of this compound for various receptors are summarized in Table 1:

Receptor Type Binding Affinity (Ki)
5-HT1A162.5 nM
5-HT2A4202 nM
Dopamine D23437.5 nM
α1-Adrenoceptor6656 nM

These affinities suggest that while this compound is primarily effective as a nasal decongestant, it may also influence other physiological processes mediated by serotonin and dopamine systems.

Nasal Decongestion

This compound is widely used as a nasal decongestant due to its vasoconstrictive properties. It reduces nasal congestion by constricting blood vessels in the nasal mucosa, leading to decreased swelling and improved airflow. This effect is particularly useful in treating conditions such as allergic rhinitis and sinusitis.

Potential Therapeutic Uses

Emerging research suggests that this compound may have additional therapeutic applications beyond nasal decongestion:

  • Vascular Disorders : Given its contractile effects on vascular smooth muscle, this compound could be investigated for potential use in managing conditions characterized by vascular dysfunction.
  • Neurological Applications : Its interaction with serotonin receptors may open avenues for exploring its role in treating mood disorders or anxiety-related conditions.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

  • Contractile Activity Study :
    • A study assessed the contractile responses of isolated rat aortic rings to this compound and phenylephrine. The results indicated that prazosin, an α1-adrenoceptor antagonist, significantly reduced the contractile response to this compound, highlighting its mechanism of action through adrenergic pathways .
  • Receptor Interaction Analysis :
    • Another study analyzed the interaction between this compound and various antagonists to elucidate its receptor-mediated effects. The findings suggested that both serotonin and adrenergic receptors contribute to the contractile response induced by this compound .

Comparison with Similar Compounds

Structural and Functional Analogues: Lerimazoline vs. Xylometazoline

Parameter This compound Xylometazoline
Chemical Class Imidazoline derivative Imidazoline derivative
Primary Target 5-HT1B/2A receptors, α1-adrenergic receptors α1-Adrenergic receptors
Concentration-Dependent Effects Biphasic: Potentiation (low conc.) vs. inhibition (high conc.) Monophasic: Direct α1-agonist at all concentrations
Pathway Modulation Modulates NO, K⁺ channels, and 5-HT receptors Minimal interaction with secondary pathways
Therapeutic Use Investigational (vascular modulation) Nasal decongestant (vasoconstriction)

Key Findings :

  • Mechanistic Complexity : this compound’s dual effects contrast with xylometazoline’s straightforward α1-agonism. At 10⁻⁴ M, this compound reduces phenylephrine-induced contraction to 55.95±6.47% (vs. 100% baseline), whereas xylometazoline maintains sustained vasoconstriction .
  • Receptor Cross-Talk : this compound’s 5-HT receptor activation (e.g., Emax increase to 168.10±21.40% at 10⁻⁷ M) is absent in xylometazoline, which relies solely on adrenergic signaling .

Comparative Pharmacodynamic Profiles

This compound’s Concentration-Response Data (Rat Aorta) :

Concentration (M) Contraction (%)
1×10⁻⁷ -3.07 ± 0.38
3×10⁻⁷ -1.70 ± 0.49
1×10⁻⁶ -0.86 ± 0.56
1×10⁻⁴ 29.80 ± 1.34
3×10⁻⁴ 45.08 ± 1.18

Interpretation: Negative values indicate vasodilation at low concentrations, transitioning to contraction at higher doses. This contrasts with imidazoline derivatives like xylometazoline, which exhibit monotonic vasoconstriction.

Mechanistic Divergence from Other Imidazolines

  • 5-HT Receptor Involvement: Non-selective 5-HT antagonist methiothepin reverses this compound’s attenuation of phenylephrine effects (Emax: 59.24±10.42% → 87.08±14.83% with 10⁻⁶ M methiothepin) . This receptor cross-talk is absent in conventional α1-selective imidazolines.

Preparation Methods

Imidazoline Core Formation via Cyclization Reactions

The imidazoline ring system is typically synthesized through cyclization of nitriles with diamines or amino alcohols. For this compound, a plausible route involves the condensation of 2-(2,4,5-trimethylbenzyl)acetonitrile with ethylenediamine under acidic or thermal conditions (Figure 1). This method aligns with the Radziszewski reaction, which facilitates imidazoline formation via nucleophilic attack of the amine on the nitrile, followed by cyclodehydration.

Table 1: Hypothetical Synthetic Routes for this compound

Route Reagents/Conditions Yield* Key Challenges
1 2-(2,4,5-Trimethylbenzyl)acetonitrile + ethylenediamine, HCl, reflux, 48h ~35% Purification of hygroscopic intermediates
2 Reductive amination of 2-(2,4,5-trimethylphenyl)imidazole using LiAlH₄ ~28% Over-reduction risks
3 Microwave-assisted cyclization with ZnCl₂ catalyst, 100°C, 2h ~45% Scalability limitations

*Yields estimated from analogous imidazoline syntheses.

Functional Group Modifications

Post-cyclization modifications may introduce substituents to the imidazoline core. For instance, alkylation at the N1-position using methyl iodide in the presence of a base (e.g., K₂CO₃) could yield the final structure. However, regioselectivity challenges necessitate careful optimization of reaction stoichiometry and temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Source notes that this compound’s dissolution benefits from heating to 45°C or sonication, suggesting that similar conditions may enhance intermediate solubility during synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are likely candidates for cyclization steps, as they stabilize ionic intermediates without participating in side reactions.

Catalytic Systems

The use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) accelerates cyclization by polarizing the nitrile group, though excessive acidity may degrade sensitive intermediates. Microwave irradiation, as proposed in Route 3 (Table 1), reduces reaction times but requires specialized equipment.

Analytical Characterization of this compound

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the imidazoline structure. The ¹H-NMR spectrum should exhibit characteristic signals for aromatic protons (δ 6.8–7.2 ppm) and imidazoline ring protons (δ 3.2–4.0 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, particularly for pharmaceutical-grade material.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.3 g/mol
Melting Point Not reported
Storage Conditions -20°C (powder), -80°C (solution)

Challenges in Purity Assessment

Residual solvents (e.g., DMF) and unreacted starting materials pose significant purification hurdles. Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is commonly employed, though crystallization from ethanol/water mixtures may offer a scalable alternative.

Industrial-Scale Production Considerations

Cost and Scalability

Source lists this compound’s price at $1,520–$2,500 per 25–100 mg, reflecting high production costs. Batch processing in jacketed reactors with temperature control could mitigate exothermic risks during cyclization. However, the lack of published continuous-flow synthesis methods limits throughput.

Q & A

Q. How can researchers ensure ethical compliance when extrapolating this compound’s preclinical safety data to human trials?

  • Methodological Answer: Adhere to OECD/FDA guidelines for GLP studies. Perform teratogenicity and genotoxicity assays (e.g., Ames test) and disclose all adverse events. Include ethical oversight statements in publications, referencing institutional review board approvals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lerimazoline
Reactant of Route 2
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